molecular formula C13H11ClN2O2S B2626657 2-(4-chlorobenzamido)-N-methylthiophene-3-carboxamide CAS No. 864974-80-1

2-(4-chlorobenzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2626657
CAS No.: 864974-80-1
M. Wt: 294.75
InChI Key: LCAZEUSVLLMRHS-UHFFFAOYSA-N
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Description

2-(4-chlorobenzamido)-N-methylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorobenzamido group attached to a thiophene ring, which is further substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzamido)-N-methylthiophene-3-carboxamide typically involves the following steps:

    Formation of the Chlorobenzamido Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with an amine to form 4-chlorobenzamide.

    Thiophene Ring Formation: The next step involves the formation of the thiophene ring. This can be achieved by the reaction of a suitable thiophene precursor with the 4-chlorobenzamide intermediate under appropriate conditions.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the thiophene intermediate with a suitable carboxamide precursor under appropriate conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzamido)-N-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiophenes.

Scientific Research Applications

2-(4-chlorobenzamido)-N-methylthiophene-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Comparison with Similar Compounds

2-(4-chlorobenzamido)-N-methylthiophene-3-carboxamide can be compared with other similar compounds, such as:

    2-(4-chlorobenzamido)benzamides: These compounds share a similar benzamido group but differ in the substitution pattern on the benzene ring.

    Thiophene-3-carboxamides: These compounds share a similar thiophene ring but differ in the substitution pattern on the thiophene ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties

List of Similar Compounds

  • 2-(4-chlorobenzamido)benzamides
  • Thiophene-3-carboxamides
  • 2-(4-substitutedbenzamido)thiophenes

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c1-15-12(18)10-6-7-19-13(10)16-11(17)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAZEUSVLLMRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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